molecular formula C10H17NO3 B068930 Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate CAS No. 178152-48-2

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Cat. No. B068930
M. Wt: 199.25 g/mol
InChI Key: UWWUTEZECIYOCW-JGVFFNPUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps including enantioselective synthesis, iodolactamization, and reactions with organometallics to yield protected hydroxylamines. For example, the efficient enantioselective synthesis of a structurally related compound using iodolactamization as a crucial step is highlighted in the literature (Campbell et al., 2009). Another study demonstrates the preparation of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004).

Molecular Structure Analysis

The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for its synthetic applications (Ober et al., 2004). This structural insight is vital for understanding the compound's reactivity and potential for further modifications.

Chemical Reactions and Properties

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate and its analogs undergo various chemical transformations, including reactions with organometallics to give protected hydroxylamines and further transformations to yield biologically active compounds (Guinchard et al., 2005). These reactions highlight the compound's versatility as a building block in organic synthesis.

Scientific Research Applications

  • Scientific Field: Biological Pathways of Siderophores

    • Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . Tert-butyl compounds could potentially be used in the synthesis of siderophores.
    • Methods of Application : The article discusses the diverse classifications and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Scientific Field: Organic Chemistry

    • Application Summary : Tert-butyl group has been introduced into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
    • Methods of Application : The introduction of a tert-butyl group was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results or Outcomes : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Scientific Field: Biopharmaceuticals

    • Application Summary : Tert-butyl alcohol has been studied for its interactions with two model proteins, lactate dehydrogenase and myoglobin, in the presence of various excipients .
    • Results or Outcomes : The specific results or outcomes were not detailed in the search results .
  • Scientific Field: Organic Synthesis

    • Application Summary : Tert-Butyl Nitrite (TBN) has been used in organic synthesis due to its unique structural feature and wide application .
    • Methods of Application : TBN has been applied in various areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
    • Results or Outcomes : The mechanisms of these transformations have been briefly described .
  • Scientific Field: Organic Synthesis

    • Application Summary : TBN has been utilized in other organic transformations, such as nitrogenation, nitrification, nitrosylation, multifunctionalization, nitrodecarbocyclization, nitro-aminoxylation and etc .
    • Results or Outcomes : The specific results or outcomes were not detailed in the search results .
  • Scientific Field: Bioinformatics

    • Application Summary : Tert-butyl compounds could potentially be used in the development of computational models for predicting protein structures .
    • Results or Outcomes : The specific results or outcomes were not detailed in the search results .
  • Scientific Field: Organic Synthesis

    • Application Summary : Tert-Butyl Nitrite (TBN) has been used in organic synthesis due to its unique structural feature and wide application .
    • Methods of Application : TBN has been applied in various areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
    • Results or Outcomes : The mechanisms of these transformations have been briefly described .
  • Scientific Field: Organic Synthesis

    • Application Summary : TBN has been utilized in other organic transformations, such as nitrogenation, nitrification, nitrosylation, multifunctionalization, nitrodecarbocyclization, nitro-aminoxylation and etc .
    • Results or Outcomes : The specific results or outcomes were not detailed in the search results .
  • Scientific Field: Bioinformatics

    • Application Summary : Tert-butyl compounds could potentially be used in the development of computational models for predicting protein structures .
    • Results or Outcomes : The specific results or outcomes were not detailed in the search results .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUTEZECIYOCW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Synthesis routes and methods

Procedure details

Molybdenum hexacarbonyl (1.46 g, 5.53 mmol) was added to a solution of the bicycle 2 (0.70 g, 3.55 mmol) in a 7:1 mature of acetonitrile and water (24 cm3). The suspension was stirred for 10 minutes at room temperature, then sodium borohydride (0.07 g, 1.85 mmol) was added and the suspension was heated under reflux for 3 hours. Upon completion of reaction, the mixture was allowed to cool to room temperature, filtered through a celite plug, and evaporated to dryness to give a dark oil. Flash chromatography (SiO2, 50% ethyl acetate in petrol) gave the alcohol 3 (0.46 g, 2.31 mmol, 65%) as a colourless oil; δH (200 MHz, CDCl3) 5.97 (1H, m, CH═CH), 5.85 (1H, dt, J 5.8 & 1.8 Hz, CH═CH), 4.80 (1H, m), 4.69 (1H, m), 4.42 (1H, m), 2.74 (2H, dt, J 14.3 & 7.1 Hz, CH2), 1.55 (1H, m, OH), 1.44 (9H, s, CO2C(CH3)3); m/z (CI) Found [MH]+ 200.1285 ([MH]+ C10H18NO3 requires 200.1287).
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
catalyst
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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